molecular formula C17H27N3O13P2 B1254798 dTDP-3-amino-2,3,6-trideoxy-C-methyl-D-erythro-hexopyranos-4-ulose

dTDP-3-amino-2,3,6-trideoxy-C-methyl-D-erythro-hexopyranos-4-ulose

Cat. No. B1254798
M. Wt: 543.4 g/mol
InChI Key: LXNLHPYBLNFMEH-XXXNSVIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DTDP-3-amino-2,3,6-trideoxy-C-methyl-D-erythro-hexopyranos-4-ulose is a pyrimidine nucleotide-sugar.

Scientific Research Applications

Substrate Specificity and Synthesis of Non-natural Substrates dTDP-glucose-4,6-dehydratase from E. coli B shows the ability to produce a mixture of 3- and 4-keto-6-deoxy sugars. This enzyme demonstrates substrate specificity and exhibits Michaelis-Menten kinetics with non-natural substrates like dTDP-3-deoxyglucose and dTDP-3-azido-3-deoxyglucose, leading to the production of respective 6-deoxy-4-keto compounds in significant yields (Naundorf & Klaffke, 1996).

Aminotransferase in Deoxy Sugar Biosynthesis QdtB, a PLP-dependent aminotransferase, plays a critical role in the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose (Quip3NAc), a unique deoxyamino sugar. The structural analysis of QdtB reveals its dimeric nature and a binding site for a Schiff base between the PLP cofactor and the sugar's amino nitrogen. The study provides insights into the enzyme's substrate binding and catalytic mechanism, highlighting its potential in biosynthetic pathways of deoxyamino sugars (Thoden et al., 2009).

Chemical Synthesis of Branched-Chain Sugars The chemical synthesis of branched-chain sugars like 2,3,6-Trideoxy-3-C,4-O-dimethyl-3-nitro-D-arabino-hexopyranose (D-Evernitrose) involves the oxidation of the corresponding 3-amino derivative. The synthesis route provides a pathway to create unique branched-chain amino sugars, showcasing the synthetic versatility and potential applications of these compounds (Yoshimura et al., 1978).

properties

Product Name

dTDP-3-amino-2,3,6-trideoxy-C-methyl-D-erythro-hexopyranos-4-ulose

Molecular Formula

C17H27N3O13P2

Molecular Weight

543.4 g/mol

IUPAC Name

[(2R,4S,6R)-4-amino-4,6-dimethyl-5-oxooxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate

InChI

InChI=1S/C17H27N3O13P2/c1-8-6-20(16(24)19-15(8)23)12-4-10(21)11(31-12)7-29-34(25,26)33-35(27,28)32-13-5-17(3,18)14(22)9(2)30-13/h6,9-13,21H,4-5,7,18H2,1-3H3,(H,25,26)(H,27,28)(H,19,23,24)/t9-,10+,11-,12-,13-,17+/m1/s1

InChI Key

LXNLHPYBLNFMEH-XXXNSVIPSA-N

Isomeric SMILES

C[C@@H]1C(=O)[C@@](C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)(C)N

Canonical SMILES

CC1C(=O)C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)(C)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dTDP-3-amino-2,3,6-trideoxy-C-methyl-D-erythro-hexopyranos-4-ulose
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dTDP-3-amino-2,3,6-trideoxy-C-methyl-D-erythro-hexopyranos-4-ulose
Reactant of Route 3
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dTDP-3-amino-2,3,6-trideoxy-C-methyl-D-erythro-hexopyranos-4-ulose
Reactant of Route 4
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dTDP-3-amino-2,3,6-trideoxy-C-methyl-D-erythro-hexopyranos-4-ulose
Reactant of Route 5
dTDP-3-amino-2,3,6-trideoxy-C-methyl-D-erythro-hexopyranos-4-ulose
Reactant of Route 6
dTDP-3-amino-2,3,6-trideoxy-C-methyl-D-erythro-hexopyranos-4-ulose

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